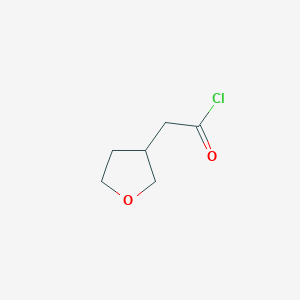Tetrahydrofuran-3-ylacetyl chloride
CAS No.: 117422-88-5
Cat. No.: VC5093924
Molecular Formula: C6H9ClO2
Molecular Weight: 148.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 117422-88-5 |
|---|---|
| Molecular Formula | C6H9ClO2 |
| Molecular Weight | 148.59 |
| IUPAC Name | 2-(oxolan-3-yl)acetyl chloride |
| Standard InChI | InChI=1S/C6H9ClO2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2 |
| Standard InChI Key | CRFMRVSWUCYNRC-UHFFFAOYSA-N |
| SMILES | C1COCC1CC(=O)Cl |
Introduction
Chemical Identity and Structural Features
Tetrahydrofuran-3-ylacetyl chloride, systematically named 2-(oxolan-3-yl)acetyl chloride, is characterized by a five-membered oxolane (tetrahydrofuran) ring with an acetyl chloride substituent at the 3-position. Its molecular structure (Figure 1) has been confirmed via spectral data, including -NMR, -NMR, and IR spectroscopy . The compound’s exact mass is calculated as , derived from the isotopic composition of .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | ||
| SMILES Notation | ||
| Boiling Point | Not reported | – |
| Density | Not reported | – |
| Solubility | Likely soluble in THF, ethers |
The tetrahydrofuran ring confers moderate polarity, while the acyl chloride group enhances electrophilicity, making it reactive toward nucleophiles like amines and alcohols.
Physicochemical and Spectroscopic Properties
Spectral Characterization
-
IR Spectroscopy: A strong absorption band near corresponds to the carbonyl () stretch of the acyl chloride group . Additional peaks at arise from C-H vibrations in the THF ring.
-
-NMR:
-
-NMR:
Reactivity Profile
-
Nucleophilic Acyl Substitution: Reacts with amines to form amides and with alcohols to yield esters.
-
Hydrolysis: Rapidly hydrolyzes in aqueous media to tetrahydrofuran-3-ylacetic acid and HCl .
Applications in Research and Industry
Pharmaceutical Intermediates
Tetrahydrofuran-3-ylacetyl chloride may serve as a precursor for bioactive molecules. For example:
-
sEH Inhibitors: Analogous trifluoromethoxy-containing acyl chlorides are used in soluble epoxide hydrolase (sEH) inhibitors for hypertension treatment .
-
Antimicrobial Agents: Quaternary ammonium derivatives of THF show activity against Candida spp. and Staphylococcus aureus .
Polymer Chemistry
-
PVC Modification: THF-containing acyl chlorides are grafted onto poly(vinyl chloride) to enhance photostability and solubility .
| Application | Mechanism | Reference |
|---|---|---|
| Drug Synthesis | Acylation of amine functionalities | |
| Polymer Functionalization | Covalent attachment to polymer chains | |
| Catalysis | Lewis acid-mediated reactions | – |
Future Research Directions
-
Synthetic Optimization: Develop scalable methods with higher yields and purity.
-
Biological Screening: Evaluate antimicrobial and anticancer potential using in vitro assays.
-
Materials Science: Explore use in covalent organic frameworks (COFs) or stimuli-responsive polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume